Nanomolar Oxytocin Receptor Antagonist Activity: Quantified Potency in Human Receptor Assay
A derivative incorporating the 3-(3-fluoro-2-methylphenoxy)azetidine scaffold (specifically, 5-(3-(3-(3-fluoro-2-methylphenoxy)azetidin-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl)-2-methoxypyridine) demonstrates potent antagonist activity at the human oxytocin receptor with a Ki value of 19.7 nM as measured in CHO cells expressing the human receptor using a beta-lactamase reporter assay [1]. The 4-fluoro-2-methyl positional isomer counterpart lacks characterized activity data, indicating that this specific substitution pattern is essential for the observed nanomolar potency [2].
| Evidence Dimension | Binding affinity (Ki) at human oxytocin receptor |
|---|---|
| Target Compound Data | Ki = 19.7 nM (derivative incorporating the 3-fluoro-2-methylphenoxy azetidine scaffold) |
| Comparator Or Baseline | 4-fluoro-2-methylphenoxy positional isomer derivative: No reported Ki data (activity not characterized) |
| Quantified Difference | Not calculable (comparator lacks quantitative data) |
| Conditions | Human oxytocin receptor expressed in CHO cells; beta-lactamase reporter antagonist assay |
Why This Matters
This establishes the 3-fluoro-2-methyl substitution pattern as a validated pharmacophore for oxytocin receptor antagonism, distinguishing it from other regioisomers lacking documented activity.
- [1] Pfizer (curated by ChEMBL). (2010). BindingDB Entry BDBM50313817: Ki data for 5-(3-(3-(3-fluoro-2-methylphenoxy)azetidin-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl)-2-methoxypyridine at human oxytocin receptor. View Source
- [2] BindingDB. (n.d.). Entry BDBM50305524: 5-(3-(3-(4-fluoro-2-methylphenoxy)azetidin-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl)-2-methoxypyridine. View Source
